N-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(1-methyl-1H-indol-3-yl)acetamide
Description
N-(1,5-Dimethyl-1H-pyrazol-3-yl)-2-(1-methyl-1H-indol-3-yl)acetamide is a heterocyclic acetamide derivative featuring a pyrazole and indole moiety. The compound consists of a central acetamide bridge connecting a 1,5-dimethylpyrazole ring and a 1-methylindole group. The pyrazole ring (1H-pyrazol-3-yl) is substituted with methyl groups at positions 1 and 5, while the indole unit (1H-indol-3-yl) is methylated at the 1-position.
Crystallographic studies on analogous compounds, such as N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, reveal hydrogen-bonding patterns and molecular packing influenced by substituents, which may extend to the target compound’s behavior in solid-state interactions .
Properties
Molecular Formula |
C16H18N4O |
|---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
N-(1,5-dimethylpyrazol-3-yl)-2-(1-methylindol-3-yl)acetamide |
InChI |
InChI=1S/C16H18N4O/c1-11-8-15(18-20(11)3)17-16(21)9-12-10-19(2)14-7-5-4-6-13(12)14/h4-8,10H,9H2,1-3H3,(H,17,18,21) |
InChI Key |
DTHOFIDGCWGJTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)NC(=O)CC2=CN(C3=CC=CC=C32)C |
Origin of Product |
United States |
Scientific Research Applications
N-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(1-methyl-1H-indol-3-yl)acetamide is an organic compound that combines a pyrazole ring and an indole moiety. It has a molecular formula of and a molecular weight of 282.34 g/mol. This compound's structure includes a dimethyl-substituted pyrazole linked to an acetamide group, which is connected to a methyl-substituted indole. The presence of both pyrazole and indole rings is known for their biological activities.
Scientific Research Applications
this compound has potential applications in several fields.
- Cancer Research Preliminary studies suggest that compounds with similar structures have shown antiproliferative effects against various cancer cell lines like HeLa and MCF-7. Mechanistic studies indicate that these compounds may induce apoptosis and inhibit tubulin polymerization, making them potential candidates for development as anticancer agents.
- Interaction with Biological Targets Interaction studies reveal that this compound likely interacts with various biological targets through mechanisms such as enzyme inhibition and receptor modulation. These interactions may involve binding to active sites on enzymes or altering signal transduction pathways within cells.
Structural Similarity and Biological Activity
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(1H-pyrazol-3-yl)-2-(1H-indol-3-yl)acetamide | Lacks methyl and isopropyl groups | Potentially lower solubility and activity |
| N-(1,5-dimethyl-1H-pyrazol-3-y)-2-(1H-indol -3-y)acetamide | Similar but without isopropyl group | Altered interaction profile |
| N-(4-chlorophenyl)-2-(3-hydroxyimino methyl)-indole acetamides | Contains hydroxyimino group | Exhibits antioxidant properties |
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide bond undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and the corresponding amine derivative. This reaction is critical for metabolic studies and functional group interconversion.
| Conditions | Products | Reference |
|---|---|---|
| 1M HCl, reflux (4–6 hours) | 2-(1-methyl-1H-indol-3-yl)acetic acid + 3-amino-1,5-dimethyl-1H-pyrazole | |
| 1M NaOH, reflux (3–5 hours) | Sodium salt of 2-(1-methyl-1H-indol-3-yl)acetic acid + 3-amino-1,5-dimethyl-1H-pyrazole |
Hydrolysis kinetics depend on the steric hindrance from the dimethylpyrazole and methylindole groups, with acidic conditions generally proceeding faster than basic hydrolysis.
Nucleophilic Substitution Reactions
The compound participates in substitution reactions at reactive sites, including the pyrazole ring and acetamide group. Pyrazole’s nitrogen atoms and the indole’s C3 position are key nucleophilic targets.
Substitution at the Acetamide Position
Chlorine substitution (where applicable) or functionalization of the acetamide’s methyl group enables diversification:
These substitutions enhance bioactivity, as seen in antiproliferative studies .
Cycloaddition and Heterocyclization
The pyrazole and indole rings may participate in cycloaddition reactions, though direct evidence for this compound is sparse. Structural analogs undergo:
-
Diels-Alder reactions : Indole’s conjugated system reacts with dienophiles (e.g., maleic anhydride).
-
Huisgen cycloaddition : Azide-alkyne reactions for triazole formation .
Functionalization via Coupling Reagents
The acetamide group can be modified using coupling agents like 1,1-carbonyldiimidazole (CDI) to form ureas or thioureas, though this is more common in synthesis than post-functionalization .
Comparative Reactivity of Structural Analogs
The dimethylpyrazole and methylindole substituents influence reactivity:
Key Research Findings
Comparison with Similar Compounds
Table 1: Structural Features of Selected Acetamide Derivatives
Key Observations:
Heterocyclic Diversity: The target compound’s pyrazole-indole combination contrasts with pyridazinone (FPR agonists), benzothiazole (EP 3,348,550A1 patent), and oxadiazole (antimicrobial precursors) cores .
Substituent Effects :
- The 1,5-dimethylpyrazole group in the target compound likely enhances lipophilicity compared to polar substituents like the 4-methoxybenzyl group in FPR agonists .
- The trifluoromethyl group in benzothiazole derivatives (e.g., EP 3,348,550A1) may improve metabolic stability relative to the target compound’s methylindole .
Indole-oxadiazole hybrids (e.g., 2-(1H-Indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol) are precursors to antimicrobial agents, suggesting the target compound’s indole moiety could be explored for similar applications .
Physicochemical and Crystallographic Properties
- Hydrogen-Bonding Patterns : The pyrazole ring in analogous compounds (e.g., N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide) forms N–H···O hydrogen bonds, stabilizing crystal lattices. Similar interactions are anticipated in the target compound .
- Solubility : The presence of methyl groups in the target compound may reduce aqueous solubility compared to sulfonyl or methoxy-containing derivatives (e.g., benzothiazole-trimethoxyphenyl acetamide) .
Q & A
Q. Table 1: Key Crystallographic Data
| Parameter | Value | Source |
|---|---|---|
| Space group | P2₁/c | |
| R factor | 0.042 (I > 2σ(I)) | |
| C–C bond length (avg.) | 1.534 Å | |
| Hydrogen bonds per unit | 2 (N–H···O), 3 (C–H···O) |
Q. Table 2: Synthetic Optimization Parameters
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction time | 18–24 hours | >75% yield |
| Solvent | DCM > THF | Higher purity |
| Coupling agent | EDC·HCl > DCC | Reduced side products |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
